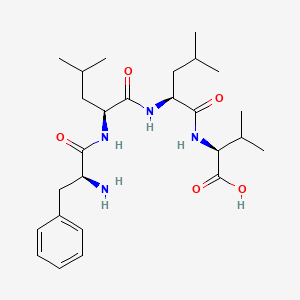![molecular formula C15H32OSi2 B12565543 Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane CAS No. 193007-93-1](/img/structure/B12565543.png)
Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane is a specialized organosilicon compound. It is characterized by the presence of both trimethylsilyl and tri(propan-2-yl)silyl groups attached to a propynyl backbone. This compound is notable for its applications in organic synthesis, particularly in the formation of silicon-containing intermediates and products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane typically involves the reaction of trimethylsilylacetylene with tri(propan-2-yl)silyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
Trimethylsilylacetylene+Tri(propan-2-yl)silyl chlorideK2CO3Trimethyl(3-[tri(propan-2-yl)silyl]oxyprop-1-yn-1-yl)silane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The silyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silicon-containing alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of silicon-containing alkanes.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted silanes.
Oxidation: Silicon-containing alcohols or ketones.
Reduction: Silicon-containing alkanes.
Applications De Recherche Scientifique
Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex silicon-containing molecules.
Medicine: Investigated for use in drug delivery systems due to its ability to form stable silicon-based structures.
Industry: Utilized in the production of advanced materials, including silicon-based polymers and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl and tri(propan-2-yl)silyl groups can stabilize reactive intermediates, facilitating the formation of desired products. The pathways involved include nucleophilic substitution and electrophilic addition, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: A simpler compound with only a trimethylsilyl group attached to an acetylene backbone.
Tri(propan-2-yl)silyl chloride: Contains only the tri(propan-2-yl)silyl group.
Uniqueness
Trimethyl(3-{[tri(propan-2-yl)silyl]oxy}prop-1-yn-1-yl)silane is unique due to the presence of both trimethylsilyl and tri(propan-2-yl)silyl groups, which provide enhanced stability and reactivity compared to compounds with only one type of silyl group. This dual functionality makes it a valuable intermediate in the synthesis of complex silicon-containing molecules.
Propriétés
Numéro CAS |
193007-93-1 |
|---|---|
Formule moléculaire |
C15H32OSi2 |
Poids moléculaire |
284.58 g/mol |
Nom IUPAC |
trimethyl-[3-tri(propan-2-yl)silyloxyprop-1-ynyl]silane |
InChI |
InChI=1S/C15H32OSi2/c1-13(2)18(14(3)4,15(5)6)16-11-10-12-17(7,8)9/h13-15H,11H2,1-9H3 |
Clé InChI |
YONLFFWCJOOEJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OCC#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



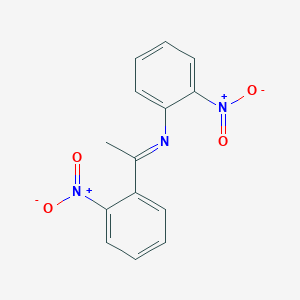
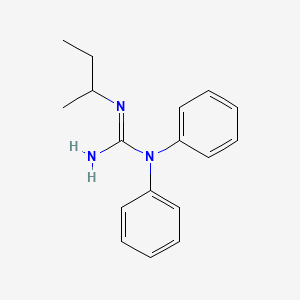
![2,2-Dichloro-1-(2,8-dimethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B12565487.png)
![3-Pyridinol,5-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9CI)](/img/structure/B12565494.png)
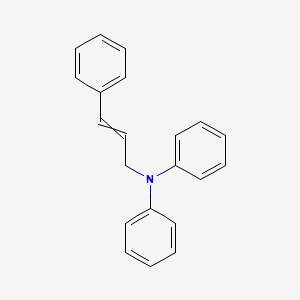
![3-{[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]methyl}-10-butyl-10H-phenothiazine](/img/structure/B12565498.png)
![3-({4-[(4-Aminobutyl)amino]-6-chloro-1,3,5-triazin-2-YL}amino)phenol](/img/structure/B12565507.png)
![N,N-Diethyl-N-[(3-formyl-4-hydroxyphenyl)methyl]ethanaminium chloride](/img/structure/B12565515.png)
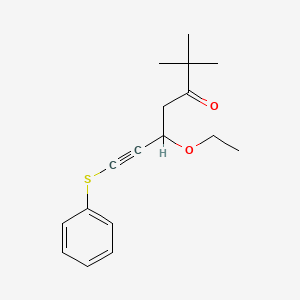
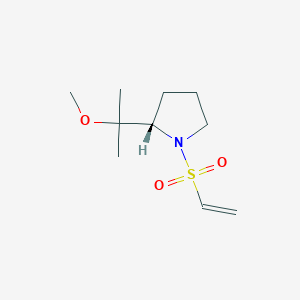
![2,5-Pyrrolidinedione, 1-[(2,3-dihydroxy-5-nitrobenzoyl)oxy]-](/img/structure/B12565535.png)
![7-Acetyl-3,3-dimethylbicyclo[2.2.2]oct-5-en-2-one](/img/structure/B12565542.png)
